molecular formula C6H9N3O2 B141021 Ethyl 2-amino-1h-imidazole-5-carboxylate CAS No. 149520-94-5

Ethyl 2-amino-1h-imidazole-5-carboxylate

Cat. No. B141021
M. Wt: 155.15 g/mol
InChI Key: NGJGNTZJCFFZLK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-imidazole-5-carboxylate is a chemical compound that falls within the broader class of imidazole derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a core structure in many biologically active molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent . Another method includes the dimerization of ethyl α-amino-α-cyanoacetate or its reaction with triethyl orthoformate under different conditions to yield various imidazole derivatives . Additionally, ethyl imidazole-1-carboxylate has been used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, showcasing its versatility in chemical transformations .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. The substitution pattern on this ring and the nature of the substituents significantly influence the molecular properties and the potential for intermolecular interactions, such as hydrogen bonding. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures, which can vary from one-dimensional chains to three-dimensional frameworks depending on the substituents present .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can react with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones, which upon rearrangement can form imidazopyrimidine and aminoindole derivatives . The reactivity of these compounds allows for the creation of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as EI-MS, 1H-NMR, and 13C NMR, along with CHN elemental analyses, are used to confirm the structures of synthesized derivatives . The presence of electron-withdrawing or electron-donating groups can affect the bioactivity of these molecules, as observed in β-glucuronidase inhibitory activity studies . The solubility, melting points, and stability of these compounds can vary widely and are critical for their potential applications in drug development.

Case Studies

Several studies have highlighted the potential of imidazole derivatives in medicinal chemistry. For instance, some derivatives have demonstrated good inhibitory activity against β-glucuronidase, an enzyme associated with certain diseases, with activity surpassing that of standard compounds . Ethyl imidazole-1-carboxylate has been used to synthesize oxadiazolones with anti-mycobacterial activity, some of which showed promising activity against Mycobacterium tuberculosis . These case studies underscore the therapeutic potential of imidazole derivatives and the importance of their continued investigation.

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

Hydrogen Bonding and Molecular Arrangement : Ethyl 2-amino-1H-imidazole-5-carboxylate derivatives exhibit intriguing supramolecular structures. For instance, certain derivatives are linked into chains or complex sheets through a combination of hydrogen bonds, such as N-H...N, C-H...N, and C-H...π(arene) interactions. These molecular assemblies demonstrate varied dimensional architectures, including one, two, and three-dimensional hydrogen-bonded supramolecular structures, showcasing the versatility of this compound in forming complex molecular arrangements (Costa et al., 2007).

Synthesis and Transformations

Synthetic Modifications and Applications : Ethyl 2-amino-1H-imidazole-5-carboxylate is a pivotal intermediate in various synthetic pathways. It has been used to create a wide array of derivatives with diverse applications. For instance, it serves as a key component in the synthesis of certain intermediates in the de novo biosynthesis of purine nucleotides, highlighting its importance in biochemical pathways and potential in drug development (Cusack et al., 1980). Similarly, it has been utilized to generate a variety of derivatives through synthetic modifications, offering insights into the structure-activity relationships and antimicrobial activities of these compounds (Desai et al., 2019).

Biological Relevance and Bio-synthesis Pathways : The compound plays a significant role in the formation of biologically relevant derivatives, such as imidazole nucleosides, and is involved in critical biochemical pathways, including those related to purine nucleotide biosynthesis and the interconversion of various biological intermediates (Mackenzie et al., 1978).

Molecular Interactions and Properties

Safety And Hazards

The compound has a GHS07 pictogram, with the Signal Word being Warning . The Hazard Statements include H315-H319-H335 . The Precautionary statements are P261-P305+P351+P338 . It is recommended to wear suitable gloves/gauntlets, eye protection, and protective clothing .

properties

IUPAC Name

ethyl 2-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJGNTZJCFFZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341460
Record name ethyl 2-amino-1h-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1h-imidazole-5-carboxylate

CAS RN

149520-94-5
Record name ethyl 2-amino-1h-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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